3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile

Lipophilicity Drug Design PK/PD

3-[5-Oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile is a pyrazolone derivative bearing a trifluoromethyl group and a propanenitrile side chain. This compound, with molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol , belongs to the class of heterocyclic building blocks commonly employed in medicinal chemistry and agrochemical research.

Molecular Formula C7H6F3N3O
Molecular Weight 205.14
CAS No. 1099669-96-1
Cat. No. B2422388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile
CAS1099669-96-1
Molecular FormulaC7H6F3N3O
Molecular Weight205.14
Structural Identifiers
SMILESC1C(=NN(C1=O)CCC#N)C(F)(F)F
InChIInChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)13(12-5)3-1-2-11/h1,3-4H2
InChIKeyNIZRQHJUWBBXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-Oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile (CAS 1099669-96-1): A Pyrazolone Scaffold for Procurement Evaluation


3-[5-Oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile is a pyrazolone derivative bearing a trifluoromethyl group and a propanenitrile side chain [1]. This compound, with molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol , belongs to the class of heterocyclic building blocks commonly employed in medicinal chemistry and agrochemical research . Its structure enables rapid diversification via the nitrile group and the reactive methylene of the pyrazolone ring [2].

Why 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile Cannot Be Interchanged with Methyl-Pyrazolone Analogs


Generic substitution with closely related pyrazolone building blocks, such as the 3-methyl analog (CAS 2361-34-4), introduces critical pharmacological liabilities that are absent in the target compound. The trifluoromethyl group profoundly alters the electronic environment, hydrogen-bonding capacity, and metabolic stability of the resulting derivatives. This is evidenced by a dramatic shift in lipophilicity, which directly impacts membrane permeability, bioavailability, and off-target binding kinetics [1]. Furthermore, the patent literature underscores that the 3-trifluoromethyl substitution on the dihydropyrazole core is a key structural feature for immunomodulatory activity, distinguishing it from simple 3-alkyl variants [2].

Quantitative Differentiation of 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile vs. Close Analogs


Enhanced Lipophilicity (clogP) versus 3-Methyl-5-oxo-pyrazolone analog

In silico profiling reveals a substantial increase in predicted lipophilicity for the target compound compared to its 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl analog (CAS 2361-34-4). The trifluoromethyl substitution raises the clogP from -0.6 to +0.65, a positive shift of 1.25 log units [1]. This magnitude exceeds the general threshold for meaningful improvement in membrane permeability (ΔclogP > 0.5) and is expected to translate into higher passive diffusion rates and enhanced oral absorption potential [2].

Lipophilicity Drug Design PK/PD

Reduced Polar Surface Area (TPSA) versus Methyl Analog Improves Predicted Permeability

The TPSA of the target compound is 46.92 Ų, which is 9.58 Ų lower than the 56.5 Ų reported for its 3-methyl counterpart [1]. A TPSA below 60 Ų is a recognized threshold for good blood-brain barrier penetration [2]. The target compound's TPSA therefore not only improves general membrane permeability but may also confer an advantage in CNS-targeted programs over the methyl analog.

Molecular Property Permeability Drug-likeness

Increased Hydrogen-Bond Acceptor Capacity Relative to Non-Oxo Pyrazole Analogs

The presence of the 5-oxo group in the target compound introduces an additional hydrogen-bond acceptor (HBA). Compared to 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile (CAS 1007518-27-5), which lacks this carbonyl, the target compound possesses an augmented H-bonding capacity that can enhance target engagement in polar protein pockets . The target compound achieves an optimal balance of increased polarity for solubility while maintaining favorable lipophilicity due to the CF3 group.

Binding Affinity Solubility Structural Biology

Validated Anti-inflammatory Pharmacophore Based on 3-Trifluoromethyl Pyrazole Core

A series of 4,5-dihydro-3-trifluoromethyl pyrazole derivatives, including E-6087 and related compounds, have demonstrated COX-independent inhibition of T-cell activation and NFAT-mediated cytokine production [1]. While these data are from structural analogs rather than the exact compound CAS 1099669-96-1, the 3-trifluoromethyl-4,5-dihydro pyrazole core is identified as a privileged pharmacophore for this immunomodulatory activity. This provides a rational basis for selecting the target compound over pyrazoles lacking the trifluoromethyl group for inflammation-related research [2].

Immunomodulation COX-Independent Inflammation

Recommended Procurement and Application Scenarios for 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Intracellular Proteins

The compound's favorable lipophilicity (clogP 0.65) and low TPSA (<50 Ų) make it an excellent fragment-sized building block for hit generation against intracellular targets [1]. Its combination of H-bond acceptors (including the 5-oxo) and a nitrile dipole offers diverse binding possibilities in hydrophobic protein pockets, which is supported by computed property advantages over methyl-pyrazolone fragments .

Synthesis of Anti-inflammatory Lead Compounds via C(4)-Methylene Derivatization

The 4-methylene group is highly reactive, enabling condensation with aldehydes to generate 4-arylidene-pyrazolone derivatives. This chemistry is the foundation of the COX-independent immunomodulatory series described in the literature for the 3-CF3-pyrazolone core [2][3]. Procurement should prioritize this compound for programs exploring non-COX anti-inflammatory mechanisms.

CNS-Penetrant Probe Development

With a TPSA of 46.92 Ų, the scaffold falls well within the established CNS drug-like space (TPSA < 60 Ų) [4]. Its combined cyano and trifluoromethyl groups are common motifs in successful CNS drugs. It is therefore recommended for medicinal chemistry efforts aimed at neurodegenerative or psychiatric disease targets, where membrane permeability is a primary hurdle.

Quote Request

Request a Quote for 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.